4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it suitable for applications in drug development, catalysis, and organic synthesis.
Mechanism of Action
Target of Action
It is known that sulfonamides, in general, are often used as inhibitors of various enzymes, particularly those involved in the biosynthesis of folic acid .
Mode of Action
Sulfonamides typically act by inhibiting the enzyme involved in the conversion of paba (para-aminobenzoic acid) to folic acid, a crucial component for dna synthesis in some organisms .
Biochemical Pathways
Based on the general action of sulfonamides, it can be inferred that the compound may interfere with the folic acid synthesis pathway .
Result of Action
Based on the general action of sulfonamides, it can be inferred that the compound may inhibit dna synthesis in certain organisms by interfering with folic acid production .
Biochemical Analysis
Biochemical Properties
The indole moiety, a crucial component of 4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide, is known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the indole derivative .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(1H-indol-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The indole moiety can undergo oxidation or reduction depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .
Scientific Research Applications
4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: A related compound used for fluorination and amination reactions.
4-fluorobenzenesulfonamide: Similar structure but lacks the indole moiety.
2-(1H-indol-1-yl)ethylamine: Contains the indole moiety but lacks the sulfonamide group.
Uniqueness
4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide is unique due to the combination of the fluorine atom, indole moiety, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c17-14-5-7-15(8-6-14)22(20,21)18-10-12-19-11-9-13-3-1-2-4-16(13)19/h1-9,11,18H,10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPPPJPFVHETAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327100 |
Source
|
Record name | 4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815409 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
114364-74-8 |
Source
|
Record name | 4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.